3-(2-Chloroethoxy)benzaldehyde

Description

General Context and Structural Significance

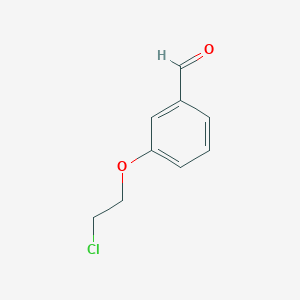

3-(2-Chloroethoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde (B42025) core substituted at the meta-position (position 3) with a 2-chloroethoxy group (-OCH₂CH₂Cl). This specific arrangement of functional groups imparts a dual reactivity to the molecule, which is central to its utility in synthetic chemistry.

The primary structural features are:

The Aldehyde Group (-CHO): Attached to the benzene (B151609) ring, this group is a classic site for a multitude of chemical transformations. It readily participates in nucleophilic addition and condensation reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com

The 2-Chloroethoxy Group: This side chain contains a terminal alkyl chloride, which serves as an electrophilic center for nucleophilic substitution reactions. mdpi.com The ether linkage provides conformational flexibility to the chain.

The strategic placement of these two functional groups on the benzene ring allows for selective and sequential reactions, making it a valuable scaffold for building molecular complexity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ nih.gov |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 88356-56-3 rsc.org |

| IUPAC Name | This compound |

Role in Advanced Organic Synthesis and Chemical Research

The utility of this compound in contemporary research lies in its role as a versatile intermediate for constructing elaborate molecular architectures. Its bifunctional nature is exploited by chemists to introduce diverse functionalities and build target molecules with potential applications in medicinal chemistry and materials science. evitachem.com

A key application involves the reactivity of the 2-chloroethoxy chain. This group is of particular interest because it can be readily modified through nucleophilic substitution reactions with various nucleophiles, such as amines. mdpi.com This reaction pathway is frequently used to furnish aminoalkoxy-functionalized compounds, which are scaffolds investigated for potential use as anti-cancer agents, neuroprotective agents, or biological imaging probes. mdpi.com

The aldehyde functional group can be transformed into a range of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in condensation reactions with amines to form imines or Schiff bases, which are themselves important synthetic intermediates. evitachem.com

Modern synthetic methods have been developed for the preparation of chloroethoxy-substituted arenes, highlighting the importance of this structural motif. One such advanced method is the palladium-catalyzed chloroethoxylation of aromatic chlorides, a process that has been documented for the synthesis of this compound. rsc.org This demonstrates the compound's relevance in research focused on creating efficient and novel synthetic methodologies. The compound serves as a valuable building block, enabling the systematic assembly of complex organic molecules for a variety of research purposes. nih.gov

| Functional Group | Type of Reactions | Potential Products/Intermediates |

|---|---|---|

| Aldehyde (-CHO) | Nucleophilic Addition, Condensation, Oxidation, Reduction | Alcohols, Imines (Schiff Bases), Carboxylic Acids |

| Chloroethoxy (-OCH₂CH₂Cl) | Nucleophilic Substitution | Ethers, Amines, Thiols, and other functionalized chains |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-(2-chloroethoxy)benzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 |

InChI Key |

JGWWHFLXOVGTRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)C=O |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of 3 2 Chloroethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is the primary center of reactivity for the transformations discussed herein. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the adjacent aromatic ring influences its reactivity, precluding it from having α-hydrogens and thus preventing self-aldol condensation.

Condensation Reactions

Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. For aromatic aldehydes like 3-(2-Chloroethoxy)benzaldehyde, these reactions typically proceed with a partner molecule that can form an enolate or possesses a nucleophilic amino group.

Aromatic aldehydes, lacking α-hydrogens, cannot enolize and act only as electrophilic partners in crossed or Claisen-Schmidt aldol (B89426) condensations. In this reaction, this compound would react with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) or acid. The reaction proceeds through the nucleophilic attack of an enolate ion, generated from the ketone, on the carbonyl carbon of the aldehyde.

The initial product is a β-hydroxy carbonyl compound. Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration (loss of a water molecule) to yield a highly stable, conjugated α,β-unsaturated ketone, often known as a chalcone. This subsequent elimination step is often rapid and drives the reaction to completion.

| Reaction Type | Reactants | Key Intermediate | Final Product (General) |

| Claisen-Schmidt Condensation | This compound, Ketone (e.g., Acetophenone) | β-Hydroxy ketone | α,β-Unsaturated ketone (Chalcone-type structure) |

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. In its classic form, the reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate.

In this context, this compound serves as the aldehyde component. The reaction mechanism is complex but is understood to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then combine and cyclize to form the 1,4-dihydropyridine (B1200194) ring system. These dihydropyridine (B1217469) products are valuable in medicinal chemistry.

| Reaction Name | Reactants | Product Class |

| Hantzsch Pyridine Synthesis | This compound, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine |

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond. This transformation is fundamental in the synthesis of various biologically active compounds and ligands. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid.

Similarly, other nitrogen-based nucleophiles can react. For instance, condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) yields the corresponding semicarbazone and thiosemicarbazone derivatives, respectively.

| Nucleophile | Reactant | Product | Bond Formed |

| Primary Amine (R-NH₂) | This compound | Schiff Base (Imine) | C=N |

| Semicarbazide | This compound | Semicarbazone | C=N-NH(C=O)NH₂ |

Acetalization Reactions

Acetalization is a common strategy to protect the highly reactive aldehyde functional group during multi-step syntheses. The reaction involves treating this compound with two equivalents of an alcohol in the presence of an anhydrous acid catalyst (e.g., HCl, p-toluenesulfonic acid). The product is an acetal (B89532), in which the carbonyl oxygen is replaced by two alkoxy groups from the alcohol.

The reaction proceeds via the formation of a hemiacetal intermediate, which is then protonated and loses water to form a resonance-stabilized carbocation. A second molecule of alcohol then attacks this cation to yield the final acetal. The reaction is reversible, and the acetal can be easily converted back to the aldehyde by treatment with aqueous acid.

| Reaction Type | Reactants | Catalyst | Product Example |

| Acetalization | This compound, Ethanol (2 eq.) | Anhydrous Acid (e.g., HCl) | This compound diethyl acetal |

Reduction Reactions

The aldehyde group is readily reduced to a primary alcohol. This transformation can be efficiently achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also accomplishes this reduction effectively, though it requires anhydrous conditions (e.g., in diethyl ether or THF) and is more reactive.

The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide to yield the final primary alcohol, [3-(2-chloroethoxy)phenyl]methanol. This reduction is a key step in the synthesis of various derivatives where an alcohol functionality is required. nih.gov

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | [3-(2-Chloroethoxy)phenyl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | [3-(2-Chloroethoxy)phenyl]methanol |

Reactivity of the 2-Chloroethoxy Chain

The 2-chloroethoxy group is a key feature of the molecule, offering a site for the introduction of various functionalities through reactions targeting the alkyl chloride.

Nucleophilic Substitution Reactions (e.g., with Amines to form Aminoalkoxy Derivatives)

The primary reactivity of the 2-chloroethoxy chain lies in its susceptibility to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This is particularly evident in reactions with amines, which lead to the formation of aminoalkoxy derivatives. Compounds containing a 2-chloroethoxy chain are noted for their ability to be easily modified through nucleophilic substitution with different amines to create aminoalkoxy-functionalized molecules. mdpi.com This type of reaction is a fundamental and widely employed strategy in medicinal chemistry and materials science for building molecular complexity. mdpi.com

The reaction of a chloroethoxy-functionalized aromatic compound with an amine typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is often facilitated by heating and may be carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. For instance, the reaction of 2-(2,4,6-trichlorophenoxy)-ethyl chloride with n-propyl amine is carried out by heating the mixture to 90°C. google.com

A general scheme for this transformation is presented below:

Scheme 1: General Nucleophilic Substitution of the 2-Chloroethoxy Chain with Amines

Where Ar represents the 3-formylphenyl group and R1, R2 can be hydrogen, alkyl, or aryl groups.

The following interactive table provides illustrative examples of amines that can be used in this reaction, leading to a variety of aminoalkoxy benzaldehyde (B42025) derivatives.

| Nucleophilic Amine | Product Structure | Potential Product Name |

| Dimethylamine | 3-(2-(Dimethylamino)ethoxy)benzaldehyde | 3-(2-(Dimethylamino)ethoxy)benzaldehyde |

| Piperidine | 3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | 3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |

| Morpholine | 3-(2-Morpholinoethoxy)benzaldehyde | 3-(2-Morpholinoethoxy)benzaldehyde |

| Aniline | 3-(2-(Phenylamino)ethoxy)benzaldehyde | 3-(2-(Phenylamino)ethoxy)benzaldehyde |

Orthogonal Functionalization Strategies

The presence of two distinct functional groups in this compound—an aldehyde and an alkyl chloride—allows for orthogonal functionalization. Orthogonal protection is a strategy that enables the specific deprotection or reaction of one functional group in a molecule containing multiple protecting groups without affecting the others. wikipedia.org This concept can be extended to the selective reaction of functional groups. organic-chemistry.org

To achieve selective functionalization, one group can be temporarily protected while the other reacts. For example, the aldehyde group is more electrophilic and generally more reactive towards nucleophiles than the alkyl chloride. libretexts.org To selectively react the chloroethoxy chain, the aldehyde can be protected as an acetal. Acetals are stable to bases and nucleophiles used in substitution reactions on the chloroethoxy chain. fiveable.me

Table 1: Orthogonal Protection Strategy Example

| Step | Reaction | Reagents and Conditions | Purpose |

| 1. Protection | Protection of the aldehyde group | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Formation of a cyclic acetal, which is stable to nucleophiles. |

| 2. Functionalization | Nucleophilic substitution on the chloroethoxy chain | Amine (e.g., dimethylamine), heat | Selective reaction at the alkyl chloride site without affecting the protected aldehyde. |

| 3. Deprotection | Deprotection of the aldehyde | Aqueous acid (e.g., HCl) | Removal of the acetal protecting group to restore the aldehyde functionality. fiveable.me |

This orthogonal approach ensures that the desired transformation occurs at a specific site, which is crucial for the synthesis of complex molecules where regioselectivity is key. organic-chemistry.org The choice of protecting group is critical; it must be stable under the conditions of the subsequent reaction and easily removable in high yield without affecting the newly introduced functionality. organic-chemistry.org

Dual Functionalization and Synergistic Reactivity of the Aldehyde and Chloroethoxy Groups

While orthogonal strategies focus on the selective reaction of one functional group at a time, it is also possible to devise reactions where both the aldehyde and the chloroethoxy groups participate, either sequentially in a one-pot process or in a concerted, synergistic manner.

Synergistic catalysis, where two or more catalytic cycles operate concurrently to enable a transformation not possible by either catalyst alone, offers a powerful approach. nih.gov For instance, a synergistic combination of nickel and photoredox catalysis has been developed for the direct C-H alkylation of aldehydes with alkyl halides to form ketones. acs.orgacs.org In such a hypothetical scenario applied to this compound, an intramolecular reaction could be envisioned, although intermolecular reactions are more commonly reported.

A more straightforward approach to dual functionalization involves sequential reactions. For example, the aldehyde could first undergo a Wittig reaction to form an alkene, followed by an intramolecular cyclization reaction involving the chloroethoxy chain. The specific outcome would depend on the nature of the Wittig reagent used.

Another possibility involves the reaction of the aldehyde with a bifunctional reagent that can subsequently react with the chloroethoxy group. For example, reaction of the aldehyde with a primary amine would form an imine. If the amine also contains a nucleophilic group (e.g., a thiol), this group could then displace the chloride in an intramolecular fashion to form a heterocyclic system.

While specific examples of synergistic or dual functionalization reactions involving this compound are not extensively documented in the literature, the principles of modern synthetic chemistry suggest numerous possibilities. The development of such reactions would be a valuable contribution to the synthetic utility of this versatile building block.

Role As a Versatile Synthetic Intermediate and Organic Building Block

Precursor in Complex Organic Synthesis

The dual reactivity of 4-(2-chloroethoxy)benzaldehyde (B1329871) makes it an important starting material for the construction of intricate molecular architectures. The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, while the chloroethoxy group is susceptible to nucleophilic substitution. This orthogonal reactivity is a significant advantage in multistep synthetic sequences. rsc.org

A notable application is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of precursors for drugs targeting various diseases. The chloroethoxy moiety can be transformed into other functional groups, such as azides, which can then undergo "click" chemistry reactions to link with other molecules. nih.gov This modular approach is highly efficient in creating libraries of compounds for drug discovery.

The compound also serves as a key fragment in the synthesis of larger, more complex structures. For example, it can be used to introduce an aldehyde-functionalized side chain onto a core molecule, which can then be further elaborated. Research has demonstrated its use in the preparation of multi-component assemblies, such as porphyrin-based systems, where the aldehyde is crucial for building the larger structure. beilstein-journals.org

Scaffold in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 4-(2-chloroethoxy)benzaldehyde provides a convenient scaffold for their synthesis. The aldehyde group is a key handle for constructing various ring systems. researchgate.net

One common strategy involves the condensation of the aldehyde with amines or other nucleophiles to form imines, which can then undergo intramolecular cyclization to yield a variety of nitrogen-containing heterocycles. kuleuven.be For example, it can be a starting point for the synthesis of quinoline (B57606) derivatives, which are known to exhibit a broad range of biological activities. chemscene.com

Furthermore, the chloroethoxy group can be used to introduce a flexible linker that can participate in cyclization reactions. This has been demonstrated in the synthesis of macrocyclic structures where the chloroethoxy chain is used to bridge two parts of a molecule. beilstein-journals.org The ability to form both small and large ring systems highlights the versatility of this building block in heterocyclic chemistry.

Application in Linker Chemistry and Functional Material Precursors

The chloroethoxy group makes 4-(2-chloroethoxy)benzaldehyde an ideal candidate for use in linker chemistry. Linkers are crucial components in various fields, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where they connect a targeting moiety to a payload or a degradation-inducing group. chemscene.com The chloroethoxy group can be readily displaced by a variety of nucleophiles, allowing for the attachment of different molecular entities.

In the realm of materials science, this compound serves as a precursor for functional materials. The aldehyde functionality can be used to synthesize polymers and other macromolecules. For instance, it can undergo polymerization reactions or be grafted onto existing polymer backbones to introduce aldehyde groups, which can then be used for further functionalization. scispace.com These materials can have applications in areas such as sensing, catalysis, and drug delivery. The ability to form stable linkages, such as oximes or hydrazones, from the aldehyde group is particularly useful in creating dynamic and responsive materials. acs.org

The following table provides a summary of the synthetic applications of 4-(2-Chloroethoxy)benzaldehyde:

| Application Category | Specific Use | Key Functional Group(s) Involved |

| Complex Organic Synthesis | Pharmaceutical Intermediates | Aldehyde, Chloroethoxy |

| Porphyrin Assemblies | Aldehyde | |

| Heterocyclic Synthesis | Quinolines | Aldehyde |

| Macrocycles | Chloroethoxy | |

| Linker Chemistry | Bioconjugation | Chloroethoxy |

| Functional Materials | Polymer Synthesis | Aldehyde |

| Surface Modification | Aldehyde, Chloroethoxy |

Spectroscopic and Computational Investigations of 3 2 Chloroethoxy Benzaldehyde

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-(2-Chloroethoxy)benzaldehyde are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the chloroethoxy side chain. The aldehyde proton (CHO) typically appears as a singlet far downfield, generally in the range of 9.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com The protons on the aromatic ring would appear in the aromatic region (approximately 7.0-7.8 ppm). Their specific shifts and multiplicities would depend on their position relative to the two different substituents, leading to a complex splitting pattern. The two methylene (B1212753) groups (-OCH₂CH₂Cl) in the side chain are chemically distinct and would appear as two triplets. The -OCH₂- protons, being attached to an oxygen atom, would be more deshielded (estimated around 4.3 ppm) than the -CH₂Cl protons (estimated around 3.8 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing between 190-200 ppm. nobraintoosmall.co.nz The aromatic carbons would produce several signals in the 110-160 ppm range, with the carbon atom attached to the ether oxygen (C-O) being the most deshielded among them. The two aliphatic carbons of the chloroethoxy group would be found further upfield, with the carbon bonded to oxygen (-OCH₂) appearing around 68 ppm and the carbon bonded to chlorine (-CH₂Cl) appearing around 42 ppm.

Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CHO | 9.9 - 10.0 | Singlet (s) | -CHO | 190 - 193 |

| Aromatic-H | 7.1 - 7.8 | Multiplet (m) | Aromatic C-O | 158 - 160 |

| -OCH₂- | ~4.3 | Triplet (t) | Aromatic C-C/C-H | 115 - 138 |

| -CH₂Cl | ~3.8 | Triplet (t) | -OCH₂- | 67 - 70 |

| -CH₂Cl | 41 - 43 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A very strong and sharp peak between 1700 and 1705 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde. pressbooks.pubtib.eu The conjugation with the benzene (B151609) ring slightly lowers this frequency compared to a saturated aldehyde. pressbooks.pub The aldehyde C-H bond exhibits two distinct, medium-intensity stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹. tib.eulibretexts.org The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The presence of the ether linkage would be confirmed by a strong C-O-C stretching band between 1200 and 1250 cm⁻¹. Finally, the chloroalkane group would give rise to a C-Cl stretching vibration in the 600-800 cm⁻¹ range. nobraintoosmall.co.nz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretching | ~2850 and ~2750 | Medium-Weak |

| Aldehyde C=O | Stretching | 1700 - 1705 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Ether C-O-C | Stretching | 1200 - 1250 | Strong |

| Alkyl Halide C-Cl | Stretching | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the structure of the compound through its fragmentation pattern.

For this compound (C₉H₉ClO₂), the molecular weight is 184.62 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 184. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 186 with approximately one-third the intensity of the M⁺ peak is expected.

Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen atom: A peak at m/z 183 ([M-H]⁺).

Loss of the aldehyde group (CHO): A significant peak at m/z 155, resulting from the cleavage of the C-CHO bond.

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to various fragment ions.

Loss of the chloroethoxy side chain: Cleavage could lead to a fragment corresponding to the benzaldehyde (B42025) cation radical.

Formation of the phenyl cation: A common fragment in the mass spectra of benzene derivatives is the phenyl cation at m/z 77. docbrown.info

X-ray Crystallography for Structural Elucidation of Related Compounds

While a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography studies on other multi-substituted benzaldehyde derivatives provide significant insights into the potential solid-state architecture of such molecules. rsc.orgrsc.org These studies reveal that the crystal packing is often governed by a network of weak intermolecular interactions.

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering detailed insights into molecular properties such as geometry, conformation, and electronic structure.

Geometry Optimization and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are widely used for the geometry optimization and conformational analysis of organic molecules. dergipark.org.tr For this compound, such studies would aim to find the lowest energy (most stable) three-dimensional arrangement of the atoms.

Geometry Optimization: This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. crystalsolutions.eu For this molecule, key parameters would include the planarity of the benzaldehyde moiety and the geometry of the flexible chloroethoxy side chain. DFT calculations, often using functionals like B3LYP, can provide a highly accurate model of the molecular structure. dergipark.org.trresearchgate.net

Conformational Analysis: The this compound molecule has several rotatable bonds, leading to multiple possible conformations. The most significant are the rotation around the Ar-O bond, the O-CH₂ bond, the CH₂-CH₂ bond, and the Ar-CHO bond. Computational analysis can map the potential energy surface associated with the rotation of these bonds to identify the most stable conformers (global and local minima) and the energy barriers between them. This information is critical for understanding the molecule's dynamic behavior and how its shape might influence its reactivity or interaction with other molecules. Studies on related alkoxybenzaldehydes have successfully used these methods to analyze thermal behavior and molecular geometry. bohrium.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chlorobenzaldehyde |

Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

The electronic structure of aromatic aldehydes and their derivatives is a subject of significant interest, often investigated through computational chemistry methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine key parameters that govern the molecule's reactivity and stability. dergipark.org.trresearchgate.net For a molecule like this compound, such analysis would typically involve geometry optimization followed by the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com

The energies of the HOMO and LUMO orbitals and the difference between them, known as the HOMO-LUMO energy gap, are fundamental descriptors of molecular electronic properties. scispace.com The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). ijcce.ac.ir A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and more reactive. scispace.com

Computational studies on structurally similar benzaldehyde derivatives often utilize the B3LYP functional with basis sets such as 6-311G+(d,p) or 6-311++G(d,p) to calculate these electronic properties. dergipark.org.trresearchgate.netijcce.ac.irresearchgate.net The distribution of these orbitals is also analyzed; for benzaldehyde derivatives, the HOMO is typically localized over the benzene ring and the ether linkage, while the LUMO is often centered on the benzaldehyde moiety, particularly the carbonyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Electronic Properties This table presents illustrative data based on typical values for structurally related aromatic aldehydes as analyzed by DFT methods. Specific experimental or theoretical values for this compound require dedicated computational analysis.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ~ 4.7 eV | Correlates with chemical reactivity and stability. scispace.com |

From these energies, other global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated to further predict the molecule's behavior in chemical reactions. ijcce.ac.ir

Theoretical Spectroscopic Predictions

Computational methods are a powerful tool for predicting and interpreting the spectroscopic characteristics of molecules, providing valuable insights that complement experimental data. researchgate.netnih.gov For this compound, theoretical spectra including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) can be simulated using DFT.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, such as B3LYP/6-311++G(2d,p). nih.gov These calculations provide predicted chemical shifts for each proton and carbon atom in the molecule, which can aid in the assignment of signals in experimental spectra. nih.govschrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations can predict the wavenumbers for characteristic functional group vibrations, such as the C=O stretch of the aldehyde, the Ar-O-C ether stretches, and the C-Cl stretch. DFT methods tend to overestimate vibrational frequencies, so the calculated values are often scaled by a factor (e.g., 0.967) to achieve better agreement with experimental data. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Representative Predicted Spectroscopic Data The data in this table is illustrative, based on computational analyses of similar functionalized benzaldehydes, and serves to indicate expected spectral regions. Precise peak assignments for this compound would require specific computational and experimental verification.

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.9 - 10.4 ppm scispace.com |

| Aromatic protons | ~7.0 - 7.8 ppm | |

| Methylene protons (-OCH₂CH₂Cl) | ~3.8 - 4.4 ppm scispace.com | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190 - 192 ppm scispace.com |

| Aromatic carbons | ~115 - 160 ppm | |

| Aliphatic carbons (-OCH₂CH₂Cl) | ~42 - 70 ppm | |

| IR (Vibrational Frequency) | C=O stretch (aldehyde) | ~1680 - 1700 cm⁻¹ scispace.com |

| C-O-C stretch (ether) | ~1240 - 1290 cm⁻¹ scispace.com |

Mechanistic Investigations of Reaction Pathways

Computational chemistry provides deep insights into the mechanisms of chemical reactions, including the synthesis of this compound. The most probable synthetic route for this compound is a Williamson ether synthesis, involving the reaction of 3-hydroxybenzaldehyde (B18108) with a suitable chloroethylating agent, such as 1,2-dichloroethane (B1671644) or 2-chloroethanol, in the presence of a base like potassium carbonate (K₂CO₃). scispace.comresearchgate.net

The reaction mechanism proceeds via a nucleophilic substitution (Sₙ2) pathway. The process can be broken down into the following steps:

Deprotonation: The base removes the acidic phenolic proton from 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the chloroethoxy group (the carbon bonded to the chlorine atom).

Displacement: The chloride ion is displaced as a leaving group, forming the ether linkage and yielding the final product, this compound.

Computational investigations of similar etherification reactions, such as the synthesis of crown ethers, have been used to map the entire reaction pathway. researchgate.net Such studies identify the structures of transition states and intermediates along the reaction coordinate and calculate their corresponding energy barriers. researchgate.net This analysis reveals the rate-determining step of the reaction and can explore the formation of potential side products. For the synthesis of this compound, a key step for computational analysis would be the intramolecular Sₙ2 cyclization, for which the transition state geometry and activation energy could be precisely calculated. researchgate.net These theoretical models help in optimizing reaction conditions to maximize the yield of the desired product.

Further reactions of the aldehyde group, such as oxidation to a carboxylic acid or reductive amination, can also be investigated mechanistically using computational models to understand the electronic effects of the chloroethoxy substituent on the reactivity of the aldehyde. orgsyn.org

Emerging Research Directions and Future Outlook for 3 2 Chloroethoxy Benzaldehyde

The chemical scaffold of 3-(2-chloroethoxy)benzaldehyde, which possesses two distinct and reactive functional groups, presents a versatile platform for chemical innovation. Current and future research is progressively focused on harnessing its unique reactivity through more efficient and environmentally conscious methods. The exploration of this compound is branching into novel synthetic routes, sophisticated derivatization, in-depth mechanistic understanding, and its foundational role in the development of next-generation materials and molecules.

Q & A

Q. What are the standard synthetic protocols for 3-(2-Chloroethoxy)benzaldehyde?

The synthesis typically involves alkylation of 3-hydroxybenzaldehyde with 1,2-dichloroethane under basic conditions. A common method uses potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 6–12 hours . The reaction proceeds via nucleophilic substitution, where the hydroxyl group on the benzene ring displaces chlorine from 1,2-dichloroethane. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product with >90% purity.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : NMR (δ 9.8 ppm for aldehyde proton, δ 4.5–4.7 ppm for –OCHCHCl) and NMR (δ 191 ppm for carbonyl carbon) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~750 cm (C–Cl stretch) .

- Mass spectrometry : Molecular ion peak at m/z 184.62 (M) .

- X-ray crystallography : Used to confirm molecular geometry, as demonstrated for structurally related aldehydes .

Advanced Research Questions

Q. How do reaction conditions influence substitution pathways in this compound?

The chloroethoxy group undergoes nucleophilic substitution under varied conditions:

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing substitution rates .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Temperature : Elevated temperatures (>100°C) favor elimination side reactions (e.g., forming vinyl ethers) over substitution .

For example, substituting the chlorine atom with methoxy groups requires NaOMe in methanol at reflux, achieving >85% yield, while amine nucleophiles (e.g., NH) demand anhydrous conditions to avoid hydrolysis .

Q. What are the mechanistic insights into the oxidation of this compound?

Oxidation with KMnO in acidic media converts the aldehyde group to a carboxylic acid, yielding 3-(2-chloroethoxy)benzoic acid. Kinetic studies reveal a first-order dependence on both aldehyde and oxidant concentrations. The reaction proceeds via a radical intermediate, as evidenced by ESR spectroscopy . Competing pathways (e.g., over-oxidation of the ethoxy group) are minimized by controlling pH (<2) and temperature (0–5°C) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound is a key precursor in synthesizing kinase inhibitors and anticancer agents. For instance, it participates in:

- Pacritinib analogs : Condensation with 5-amino-2-(2-chloroethoxy)benzaldehyde forms imine intermediates, which are reduced and cyclized to yield pyrrolidine-containing scaffolds .

- Macrocyclic compounds : Condensation with polyamines (e.g., 1,2-diaminoethane) under templated conditions generates [1+1] or [2+2] macrocycles, which exhibit antimicrobial activity .

Experimental Design & Data Analysis

Q. How to optimize reaction yields in the synthesis of derivatives?

A factorial design approach is recommended:

- Variables : Solvent polarity, temperature, catalyst loading.

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 10 mol% KI in DMF) for maximizing substitution yields .

- Validation : Replicate experiments under optimized conditions show <5% variability in yields.

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Impurity profiles : Residual solvents (e.g., DMF) can inhibit enzyme activity. Purify compounds via HPLC before testing .

- Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC values. Standardize protocols using WHO guidelines .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.